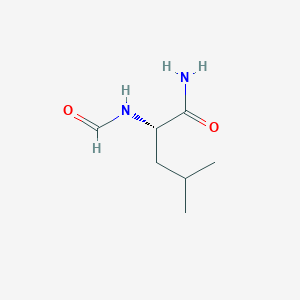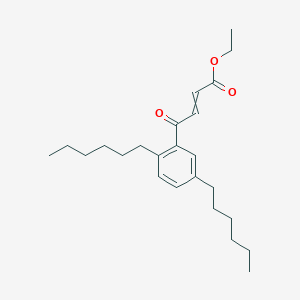![molecular formula C8H9N3O3S B14604751 N,N'-Dimethyl-N-(4-oxo-4,6-dihydrofuro[3,4-d][1,3]thiazol-2-yl)urea CAS No. 61135-86-2](/img/structure/B14604751.png)
N,N'-Dimethyl-N-(4-oxo-4,6-dihydrofuro[3,4-d][1,3]thiazol-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Dimethyl-N-(4-oxo-4,6-dihydrofuro[3,4-d][1,3]thiazol-2-yl)urea is a heterocyclic compound that contains a thiazole ring fused with a furan ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dimethyl-N-(4-oxo-4,6-dihydrofuro[3,4-d][1,3]thiazol-2-yl)urea typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiazole derivative with a furan derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Dimethyl-N-(4-oxo-4,6-dihydrofuro[3,4-d][1,3]thiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The thiazole and furan rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiazole derivatives, while substitution reactions can introduce various functional groups into the thiazole or furan rings.
Aplicaciones Científicas De Investigación
N,N’-Dimethyl-N-(4-oxo-4,6-dihydrofuro[3,4-d][1,3]thiazol-2-yl)urea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Agrochemicals: It is explored for use as a pesticide or herbicide due to its biological activity.
Material Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N,N’-Dimethyl-N-(4-oxo-4,6-dihydrofuro[3,4-d][1,3]thiazol-2-yl)urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Thiazole Derivatives: Compounds such as sulfathiazole and ritonavir share the thiazole ring structure and exhibit similar biological activities.
Furan Derivatives: Compounds like furfural and furosemide contain the furan ring and have diverse applications.
Uniqueness
N,N’-Dimethyl-N-(4-oxo-4,6-dihydrofuro[3,4-d][1,3]thiazol-2-yl)urea is unique due to its fused thiazole-furan structure, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
61135-86-2 |
|---|---|
Fórmula molecular |
C8H9N3O3S |
Peso molecular |
227.24 g/mol |
Nombre IUPAC |
1,3-dimethyl-1-(4-oxo-6H-furo[3,4-d][1,3]thiazol-2-yl)urea |
InChI |
InChI=1S/C8H9N3O3S/c1-9-7(13)11(2)8-10-5-4(15-8)3-14-6(5)12/h3H2,1-2H3,(H,9,13) |
Clave InChI |
UEXFFAYLNJUFML-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)N(C)C1=NC2=C(S1)COC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


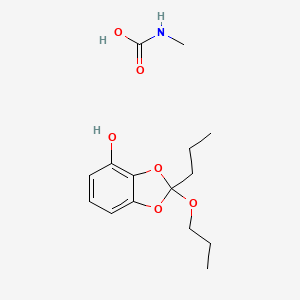
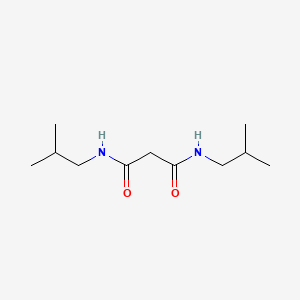
![N-{2-[2-(1-Methylpiperidin-2-yl)ethyl]phenyl}pyridine-4-carboxamide](/img/structure/B14604679.png)
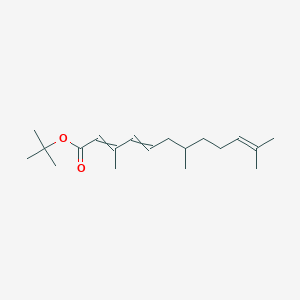
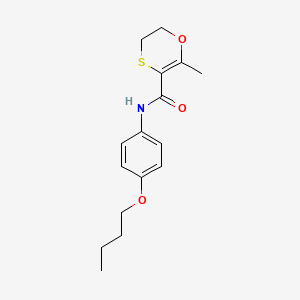
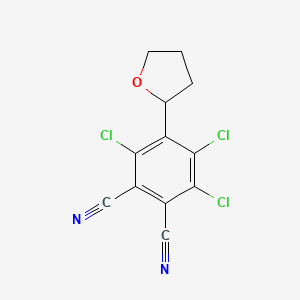
![1-[2-(4-Chlorophenyl)pentyl]imidazole;nitric acid](/img/structure/B14604693.png)
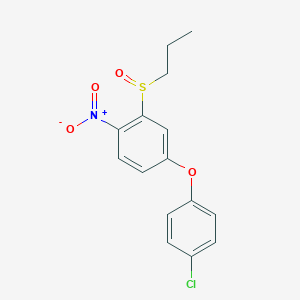
![2-(Ethyl{4-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]phenyl}amino)ethan-1-ol](/img/structure/B14604703.png)
![3-Ethyl-2-[3-(pyridin-2-yl)prop-2-en-1-ylidene]-2,3-dihydro-1,3-benzothiazole](/img/structure/B14604717.png)
![Pyridine, 2-[[(3,4-dimethoxyphenyl)methyl]sulfinyl]-, 1-oxide](/img/structure/B14604723.png)
